molecular formula C12H20ClN5 B12218774 N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-4-methylpyrazol-3-amine;hydrochloride

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-4-methylpyrazol-3-amine;hydrochloride

Cat. No.: B12218774
M. Wt: 269.77 g/mol
InChI Key: FPSPQFPPEAISSW-UHFFFAOYSA-N
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Description

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-4-methylpyrazol-3-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes two pyrazole rings substituted with methyl groups and connected through a methylene bridge. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-4-methylpyrazol-3-amine typically involves the alkylation of pyrazoles. One common method is the reaction of 3,5-dimethylpyrazole with an appropriate alkylating agent, such as bromomethyl compounds, in the presence of a base like potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) solvent . The reaction conditions usually involve refluxing the mixture to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-4-methylpyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-4-methylpyrazol-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-4-methylpyrazol-3-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pyrazole rings and substituents play a crucial role in its binding affinity and specificity . The exact pathways and molecular targets depend on the specific biological context and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-4-methylpyrazol-3-amine is unique due to its dual pyrazole structure and specific substituents, which confer distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential enzyme inhibitory activities make it a valuable compound in various research fields.

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-4-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-5-17-8-9(2)12(15-17)13-7-11-6-10(3)14-16(11)4;/h6,8H,5,7H2,1-4H3,(H,13,15);1H

InChI Key

FPSPQFPPEAISSW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)NCC2=CC(=NN2C)C)C.Cl

Origin of Product

United States

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